molecular formula C20H27N5O4 B12205587 1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide

1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B12205587
M. Wt: 401.5 g/mol
InChI Key: QJKPYZGYGBGFHZ-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a piperazine ring, and multiple oxo and amide functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Piperidine and Piperazine Rings: These rings are synthesized separately using standard organic synthesis techniques.

    Coupling Reactions: The intermediate compounds are coupled using reagents such as coupling agents and catalysts to form the desired product.

    Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-(phenylamino)ethyl derivatives: These compounds share similar structural features and functional groups.

    Piperazine derivatives: Compounds with piperazine rings and similar functional groups.

    Piperidine derivatives: Compounds with piperidine rings and similar functional groups.

Uniqueness

1-(2-Oxo-2-(3-oxo-2-(2-oxo-2-(phenylamino)ethyl)piperazin-1-yl)ethyl)piperidine-4-carboxamide is unique due to its combination of piperidine and piperazine rings, along with multiple oxo and amide functional groups. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H27N5O4

Molecular Weight

401.5 g/mol

IUPAC Name

1-[2-[2-(2-anilino-2-oxoethyl)-3-oxopiperazin-1-yl]-2-oxoethyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H27N5O4/c21-19(28)14-6-9-24(10-7-14)13-18(27)25-11-8-22-20(29)16(25)12-17(26)23-15-4-2-1-3-5-15/h1-5,14,16H,6-13H2,(H2,21,28)(H,22,29)(H,23,26)

InChI Key

QJKPYZGYGBGFHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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